1-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)-N-[(4-METHYLPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)-N-[(4-METHYLPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenyl isocyanate with a suitable amine to form a carbamate intermediate. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)-N-[(4-METHYLPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)-N-[(4-METHYLPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)-N-[(4-METHYLPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
{4-[(4-Methoxyphenyl)carbamoyl]phenoxy}acetate: Shares structural similarities but differs in functional groups and overall structure.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in containing methoxyphenyl groups but differs in the amine and pyrrolidine components.
Uniqueness
1-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)-N-[(4-METHYLPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C28H29N3O5 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
1-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]-N-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C28H29N3O5/c1-19-3-5-20(6-4-19)16-29-28(34)21-15-27(33)31(17-21)23-9-13-25(14-10-23)36-18-26(32)30-22-7-11-24(35-2)12-8-22/h3-14,21H,15-18H2,1-2H3,(H,29,34)(H,30,32) |
InChI Key |
VRXJHKAUJPXUEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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